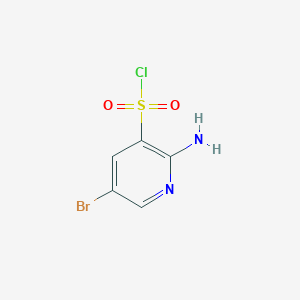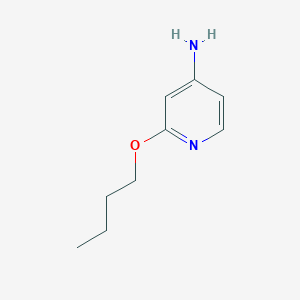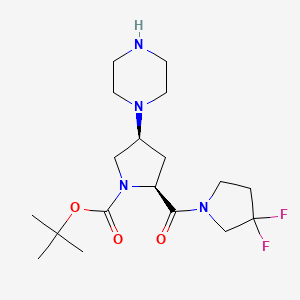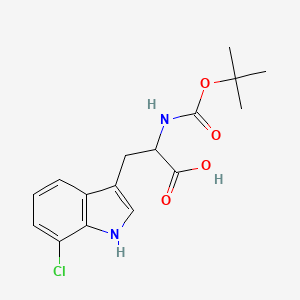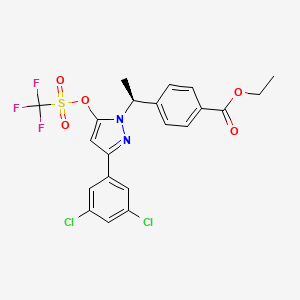
s-Dihydrodaidzein
Descripción general
Descripción
S-Dihidrodaidzein: es un metabolito de la isoflavona daidzein, que se encuentra en los productos de soya. Se produce por la acción de las bacterias intestinales y juega un papel crucial en la biosíntesis de S-equol, un compuesto con alta actividad estrogénica. S-Dihidrodaidzein ha captado una atención significativa debido a sus posibles beneficios para la salud, particularmente en relación con la salud cardiovascular y el alivio de los síntomas de la menopausia .
Mecanismo De Acción
El mecanismo de acción de S-Dihidrodaidzein involucra su conversión a S-equol por las bacterias intestinales. S-equol se une a los receptores de estrógeno con alta afinidad, imitando la acción del estrógeno en el cuerpo. Esta interacción ayuda a aliviar los síntomas de la menopausia y puede reducir el riesgo de enfermedades cardiovasculares .
Análisis Bioquímico
Biochemical Properties
DHD interacts with various enzymes, proteins, and other biomolecules. It is produced by the anaerobic bioconversion of isoflavones daidzein and genistein by certain bacterial strains . The conversion of daidzein to DHD is primarily achieved through the secretion of a series of enzymes . The bioconversion rate of daidzein by certain bacterial strains can reach up to 60.3% .
Cellular Effects
DHD has been found to have significant effects on various types of cells and cellular processes. It has been reported to exhibit anti-inflammatory activities and inhibitory effects on human vascular smooth muscle cell proliferation . DHD is also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DHD involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DHD is known to interact with mitogen-activated protein kinase 8 (JNK1), which is consistent with its anti-inflammatory activities .
Metabolic Pathways
DHD is involved in several metabolic pathways. It is primarily derived from the principal constituents of soy isoflavones—daidzein—through hydrogenation in metabolism . The metabolic pathways of daidzein by intestinal bacteria involve deglycosylation, hydroxylation, methoxylation, and acetylation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de S-Dihidrodaidzein generalmente implica la reducción de daidzein. Esto se puede lograr utilizando enzimas daidzein reductasas, que convierten la daidzein en dihidrodaidzein en condiciones anaeróbicas. Las condiciones de reacción a menudo requieren cofactores específicos y un ambiente controlado para garantizar la enantioselectividad deseada .
Métodos de producción industrial: La producción industrial de S-Dihidrodaidzein se puede lograr mediante procesos de bioconversión utilizando cepas de bacterias modificadas genéticamente, como Escherichia coli. Estas cepas se modifican para expresar las enzimas necesarias para la conversión de daidzein a S-Dihidrodaidzein. El proceso implica optimizar las condiciones de reacción, como el pH y la temperatura, para maximizar el rendimiento y la productividad .
Análisis De Reacciones Químicas
Tipos de reacciones: S-Dihidrodaidzein experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Conversión a tetrahidrodaidzein utilizando dihidrodaidzein reductasa.
Oxidación: Conversión reversible de vuelta a daidzein en condiciones aeróbicas.
Reactivos y condiciones comunes:
Reducción: Requiere dihidrodaidzein reductasa y NADPH como cofactor.
Oxidación: Puede ocurrir sin cofactores en condiciones aeróbicas.
Productos principales:
Reducción: Tetrahidrodaidzein.
Oxidación: Daidzein.
Aplicaciones Científicas De Investigación
S-Dihidrodaidzein tiene varias aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
Compuestos similares:
Daidzein: El precursor de S-Dihidrodaidzein, que se encuentra en los productos de soya.
Genisteína: Otra isoflavona con actividad estrogénica.
Glicitein: Una isoflavona menos común con propiedades similares
Unicidad: S-Dihidrodaidzein es único debido a su papel específico en la biosíntesis de S-equol, que tiene una mayor actividad estrogénica en comparación con otras isoflavonas. Esto lo hace particularmente valioso por sus beneficios para la salud y sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dihydrodaidzein formed in the body?
A1: Dihydrodaidzein is formed through the reduction of the isoflavone daidzein by specific bacteria residing in the human gut. [, , ]
Q2: Is dihydrodaidzein absorbed differently than daidzein?
A2: Research suggests that DHD, along with its analog dihydrogenistein, is absorbed more readily than their parent isoflavones, daidzein and genistein, respectively. This enhanced permeability might be attributed to their limited efflux transport and reduced glucuronidation/sulfation during intestinal transit. []
Q3: What evidence suggests that the small intestine plays a role in dihydrodaidzein metabolism?
A3: Studies using ileostomy subjects revealed the presence of DHD in their urine, albeit in lower amounts than in control subjects with intact gastrointestinal tracts. This finding suggests that while the small intestine contributes to DHD production, the large intestine plays a more significant role. []
Q4: Are there individual differences in the ability to produce dihydrodaidzein?
A5: Yes, similar to equol production, there are interindividual differences in the ability to produce DHD. In vitro fecal incubation studies revealed that not all individuals classified as equol non-producers could produce DHD, highlighting the variability in gut microbial composition and activity. [, ]
Q5: What are the potential health benefits associated with dihydrodaidzein?
A6: In vitro and in vivo studies suggest that DHD possesses anti-osteoporotic effects. In a mouse model of osteoporosis, DHD increased bone mineral density, potentially by upregulating bone morphogenic protein 2 (BMP2) and its downstream target osteopontin. Furthermore, DHD inhibited osteoclastogenesis in RAW264.7 cells by suppressing NF-κB activation and MAPK phosphorylation. []
Q6: Does dihydrodaidzein interact with estrogen receptors?
A7: While DHD itself is not a strong estrogen receptor agonist, it serves as a precursor to equol, a potent estrogen receptor beta (ERβ) ligand. [, ]
Q7: Does dihydrodaidzein affect adipogenesis?
A8: Yes, one study identified the S-enantiomer of DHD as a potential ERβ ligand exhibiting anti-adipogenic activity. In 3T3-L1 cells, S-dihydrodaidzein inhibited adipocyte differentiation, reduced lipid accumulation, and downregulated the expression of adipogenic markers PPARγ and C/EBPα. []
Q8: Does dihydrodaidzein have antioxidant activity?
A9: While DHD may possess some inherent antioxidant properties, its potential to be further metabolized into equol, a known antioxidant, is a significant aspect of its biological activity. [, ]
Q9: Which bacteria are known to produce dihydrodaidzein?
A10: Several bacterial species isolated from the human and animal gut have been shown to produce DHD, including Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, Asaccharobacter celatus, Lactococcus sp. strain 20-92, and Clostridium-like bacterium strain TM-40. [, , , , , , , , , , ]
Q10: What enzymes are involved in the conversion of daidzein to dihydrodaidzein?
A11: The key enzyme responsible for this conversion is daidzein reductase (DZNR), which catalyzes the reduction of daidzein to DHD. [, ]
Q11: Can the production of dihydrodaidzein be enhanced?
A12: Studies have shown that the addition of specific nutrients, such as butyric acid and arginine, to bacterial cultures can enhance the conversion of daidzein to DHD. [] Additionally, genetic engineering approaches, such as cloning and heterologous expression of equol biosynthesis genes (including those involved in DHD production) in suitable hosts like Escherichia coli, are being explored for enhanced DHD and equol production. []
Q12: What analytical techniques are used to measure dihydrodaidzein levels?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detection, is commonly used for DHD quantification in biological samples like serum, urine, and fecal matter. [, , , , ]
Q13: Are there methods to detect and quantify the bacteria responsible for dihydrodaidzein production?
A14: Yes, quantitative PCR (qPCR) methods targeting specific genes involved in equol biosynthesis, such as dihydrodaidzein reductase (ddr) and tetrahydrodaidzein reductase (tdr), have been developed and used to detect and quantify equol-producing bacteria, including those capable of DHD production, in fecal samples. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)
